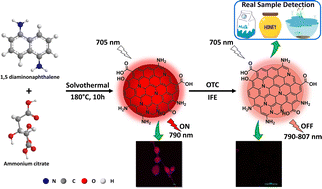Fluorescence switch based on NIR-emitting carbon dots revealing high selectivity in the rapid response and bioimaging of oxytetracycline†
Journal of Materials Chemistry B Pub Date: 2023-11-09 DOI: 10.1039/D3TB02139D
Abstract
The abuse of antibiotics has led to serious environmental pollution and the emergence of drug-resistant bacteria surpassing the replacement rate of antibiotics. Herein, near-infrared fluorescent carbon dots (NIR-CDs) were developed to meet the requirements for oxytetracycline (OTC) detection in food and water samples (milk, honey, and lake water) with a detection limit of 0.112 μM. These NIR-CDs, possessing excellent water-solubility, deep tissue penetration ability, and tunable optical properties, exhibit maximum emission at 790 nm (NIR-I window). Unlike traditional CDs, this novel NIR-CDs nanoprobe provides a dual response in the presence of OTC (quenching and bathochromic shifting), without obvious interference from other existing biomolecules and metal ions. Additionally, these NIR-CDs exhibit excellent photostability and multi-resistance under UV irradiation, exceptional pH stability (pH 6–12), reliable long-time exposure, and durability in ionic (NaCl) environments. Moreover, NIR-CDs and NIR-CDs@OTC are nontoxic and were successfully utilized for cell-imaging applications in normal (NIH3T3) and cancer cells (HeLa).


Recommended Literature
- [1] β-Phenylethylamines and the isoquinoline alkaloids
- [2] Back cover
- [3] Nucleus-targeted DNA tetrahedron as a nanocarrier of metal complexes for enhanced glioma therapy†
- [4] The preparation of 2H-1,4-benzoxazin-3-(4H)-ones viapalladium-catalyzed intramolecular C–O bond formation†
- [5] Dual-amplification colorimetric detection of bisphenol A based on catalytic hairpin assembly and DNAzyme-caused fragment self-assembly hybridization chain reaction†
- [6] Mechanistic insights for regulating the site occupancy, valence states and optical transitions of Mn ions in yttrium–aluminum garnets via codoping†
- [7] Energized nitro-substituted azoles through ether bridges†
- [8] Effective construction of a CuCo MOF@graphene functional electrocatalyst for hydrogen evolution reaction†
- [9] Calculation of exchange couplings in the electronically excited state of molecular three-spin systems†
- [10] Enzyme-responsive strategy as a prospective cue to construct intelligent biomaterials for disease diagnosis and therapy










